molecular formula C17H14N4O2 B2679182 N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide CAS No. 941920-86-1

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide

Cat. No. B2679182
CAS RN: 941920-86-1
M. Wt: 306.325
InChI Key: SYPGUJQVOFONFY-UHFFFAOYSA-N
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Description

“N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide” belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . It is also related to Resmetirom, an experimental drug for the treatment of non-alcoholic steatohepatitis .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using the B3LYP/cc-pVDZ basis set. The Natural Bond Orbital (NBO) analysis confirmed the highest stabilization energy of 39.53 kcal/mol, from bonding LP (1) - N22 to anti-bonding π* (N21 - C24) .

Future Directions

The future directions for the study of this compound could involve further investigation of its antimycobacterial activities . Additionally, computer-aided drug design (CADD) strategies are expected to promote the discovery process .

properties

IUPAC Name

N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c1-21-16(22)9-8-14(20-21)12-5-4-6-13(11-12)19-17(23)15-7-2-3-10-18-15/h2-11H,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPGUJQVOFONFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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